3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine

Catalog No.
S6758042
CAS No.
2640822-35-9
M.F
C17H22ClN5O
M. Wt
347.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]tri...

CAS Number

2640822-35-9

Product Name

3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine

IUPAC Name

3-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Molecular Formula

C17H22ClN5O

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C17H22ClN5O/c18-14-10-19-6-3-15(14)24-12-13-4-8-22(9-5-13)11-17-21-20-16-2-1-7-23(16)17/h3,6,10,13H,1-2,4-5,7-9,11-12H2

InChI Key

ZGSUDSFBVUUAIH-UHFFFAOYSA-N

SMILES

C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=C(C=NC=C4)Cl

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=C(C=NC=C4)Cl

The exact mass of the compound 3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine is 347.1512880 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound with the molecular formula C17H22ClN5O and a molecular weight of approximately 347.8 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a piperidine moiety linked to a pyrrolo[2,1-c][1,2,4]triazole structure. The presence of these heterocyclic rings suggests potential applications in medicinal chemistry due to their biological activity and structural diversity.

  • Safety information is not available. However, some general precautions can be considered due to the presence of certain functional groups:
    • Chlorinated compounds can react with some materials and should be handled with care.
    • Standard laboratory safety practices for handling unknown organic compounds should be followed.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities using relevant assays.
  • Computational modeling to predict its interaction with biomolecules and potential therapeutic targets.

Limitations

Further Resources

  • PubChem allows searching for similar structures and potentially related compounds with available information.
  • Scientific databases like ScienceDirect or Scopus can be used to search for research articles mentioning similar compounds or functional groups.
Involving 3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine are not well-documented, general reactions for similar compounds can be anticipated:

  • Substitution Reactions: The chlorine atom on the pyridine ring may undergo nucleophilic substitution under appropriate conditions.
  • Alkylation Reactions: The nitrogen atom in the piperidine ring could be involved in alkylation reactions.

These reactions highlight the compound's potential for further derivatization and functionalization in synthetic chemistry.

The synthesis of 3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine may involve multiple steps:

  • Formation of the Pyrrolo[2,1-c][1,2,4]triazole Ring: This could be achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Derivation: The piperidine moiety can be synthesized using standard amine coupling techniques.
  • Methoxylation and Chlorination: The final steps would involve introducing the methoxy group and the chlorine atom onto the pyridine ring.

Due to the complexity of this compound's structure, detailed synthetic pathways are likely proprietary or under research.

3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine may have applications in:

  • Pharmaceutical Development: Given its structural characteristics that suggest potential biological activity.
  • Research Chemicals: It may serve as a tool compound in biochemical assays or studies related to its structural analogs.

Several compounds share structural similarities with 3-chloro-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-amino-pyrrolo[2,3-d]pyrimidineContains a pyrimidine ringKnown for anti-cancer properties
5-chloro-pyrrolo[3,4-b]quinolinoneFeatures a quinoline structureExhibits antimicrobial activity
7-hydroxy-pyrrolo[2,3-d]pyrimidinoneHydroxylated derivativePotential neuroprotective effects

These comparisons illustrate that while there are compounds with similar frameworks (heterocycles), each possesses unique attributes that may influence their biological activities and applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

347.1512880 g/mol

Monoisotopic Mass

347.1512880 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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